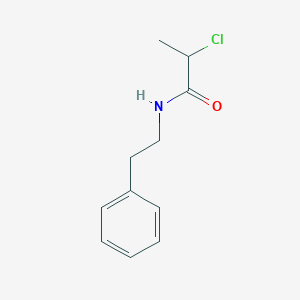

2-chloro-N-(2-phenylethyl)propanamide

Übersicht

Beschreibung

2-chloro-N-(2-phenylethyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide moiety. This compound is typically found in a solid powder form and has a melting point of 64-65°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylethyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Substitution: Formation of N-substituted propanamides.

Reduction: Formation of N-(2-phenylethyl)propanamine.

Oxidation: Formation of phenylacetic acid or acetophenone derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-phenylethyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(2-phenylethyl)acetamide

- 2-chloro-N-(2-phenylethyl)benzamide

- 2-chloro-N-(2-phenylethyl)butanamide

Uniqueness

2-chloro-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the presence of a propanamide moiety and a phenylethyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biologische Aktivität

2-Chloro-N-(2-phenylethyl)propanamide is a synthetic organic compound with potential biological activities. It belongs to the class of amides, characterized by the presence of a chloro substituent and a phenylethyl group. This article reviews its biological activity, focusing on its antifungal properties, interactions with biological molecules, and potential therapeutic applications.

- Molecular Formula : C11H14ClN

- Molecular Weight : Approximately 215.69 g/mol

- Structural Features : The compound features a chloro group at the 2-position of the propanamide backbone, which contributes to its unique chemical reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally related to this compound. Notably, research on 2-chloro-N-phenylacetamide , a closely related compound, demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and up to 87% rupture of preformed biofilms were observed .

The mechanism of action was not fully elucidated but indicated that the compound did not interact with ergosterol in fungal membranes nor damage the cell wall, suggesting alternative pathways for its antifungal effects.

Interaction with Biological Molecules

The interactions of this compound with various biological molecules have been explored. Similar compounds have shown diverse activities, including:

- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant effects, indicating potential for neurological applications.

- Analgesic Effects : Structural analogs have been noted for their analgesic properties, suggesting that modifications in the phenyl group can influence pain relief mechanisms.

Comparative Analysis with Related Compounds

A comparison with other structurally similar compounds reveals varying biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzylacetamide | Contains an acetamide group instead of chloro | Known for analgesic properties |

| N-benzyl-N-(1-methylpropyl)propanamide | Features a branched alkyl chain | Exhibits different biological activity |

| 2-Chloro-N-(1-phenylethyl)propanamide | Lacks the benzyl group on nitrogen | May show distinct pharmacological effects |

The unique combination of functional groups in this compound enhances its potential interactions and biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological profiles of compounds related to this compound. For instance:

- Antifungal Efficacy Study : A study evaluated the antifungal activity against fluconazole-resistant C. albicans strains. The results indicated that while effective, combinations with conventional antifungals like amphotericin B demonstrated antagonistic effects .

- Analgesic Activity Investigation : Research into analgesic properties showed that certain derivatives could modulate pain pathways effectively, warranting further investigation into their use as pain management agents .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKVLIVAWASLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927264 | |

| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-97-3 | |

| Record name | Propionamide, 2-chloro-N-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.